molecular formula C19H16O2 B3060812 2-(3-Benzyloxyphenyl)phenol CAS No. 889950-96-3

2-(3-Benzyloxyphenyl)phenol

Cat. No.: B3060812
CAS No.: 889950-96-3
M. Wt: 276.3 g/mol
InChI Key: DWBGPRMHBNAGCK-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)phenol is an organic compound with the molecular formula C19H16O2 It is a derivative of phenol, where a benzyloxy group is attached to the third position of the phenyl ring

Mechanism of Action

Target of Action

Phenolic compounds, a group to which this compound belongs, are known to interact with proteins, altering their structure and properties .

Mode of Action

Phenolic compounds can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der waals forces, and hydrogen bonding . These interactions can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of flavonoids, anthocyanins, and other phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

For instance, they can alter protein structures and properties through their interactions . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Factors such as high light, cold, drought, heavy metals, etc., increase the accumulation of phenolics to neutralize any toxic effects . The environment can also influence the biosynthesis of phenolic compounds in plants, leading to variations in their concentration, molecular weight, and structure .

Safety and Hazards

The safety data sheet for similar compounds suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It also suggests that the compounds should be kept in tightly closed containers in a dry, cool, and well-ventilated place .

Future Directions

Future research could focus on the development of drugs based on imidazole and benzimidazole, which have shown potential in various therapeutic applications . Additionally, the catalytic protodeboronation of pinacol boronic esters could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a benzyloxy group. This reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This green and efficient protocol allows for the synthesis of substituted phenols under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions or the use of transition-metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)

    Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), Friedel-Crafts catalysts (AlCl3)

    Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)

Major Products Formed

    Oxidation: Quinones

    Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

    Reduction: Hydroquinones

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    2-Phenylphenol: A phenol derivative with a phenyl group attached to the second position of the phenyl ring.

    3-Benzyloxyphenol: A phenol derivative with a benzyloxy group attached to the third position of the phenyl ring.

Uniqueness

2-(3-Benzyloxyphenyl)phenol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity towards electrophilic aromatic substitution and enhanced lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBGPRMHBNAGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602448
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889950-96-3
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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